2,3-Dihydroxy-5-methylbenzoic acid

Übersicht

Beschreibung

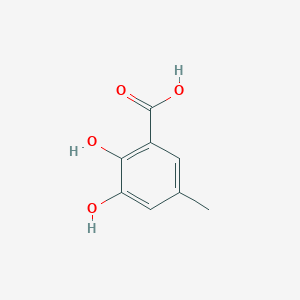

2,3-Dihydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Dihydroxy-5-methylbenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-hydroxy-3-methoxy-5-methylbenzoic acid with boron tribromide in dichloromethane under an inert atmosphere at temperatures ranging from -78°C to 20°C. The reaction is then quenched with methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Ethers or esters

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antiviral Activity

Research indicates that 2,3-DHBA derivatives have been investigated as potential inhibitors of HIV-1 integrase. These compounds demonstrate the ability to inhibit the strand transfer reaction efficiently, which is crucial for viral replication. Structural modifications on the 2,3-dihydroxybenzamide scaffold have led to compounds with low micromolar IC50 values, showcasing their efficacy against HIV-1 .

Iron Chelation and Immunity

2,3-DHBA plays a role in iron metabolism by acting as a siderophore. It binds iron and facilitates its transport within biological systems. This property is particularly significant in innate immunity, where it limits bacterial proliferation by sequestering iron bound to microbial siderophores . The compound's ability to modulate intracellular iron levels also links it to apoptosis mechanisms, suggesting potential therapeutic applications in conditions characterized by iron dysregulation.

Biochemical Research

Biosynthesis Studies

The compound is involved in the biosynthesis of catecholic siderophores such as bacillibactin in Bacillus subtilis. The enzyme 2,3-dihydroxybenzoate-AMP ligase catalyzes the activation of 2,3-DHBA for further biochemical reactions, highlighting its importance in microbial physiology and potential applications in antibiotic development .

Cytotoxicity Evaluations

Studies have evaluated the cytotoxic effects of various orsellinates derived from 2,3-DHBA in cancer cell lines. These evaluations suggest that modifications to the compound can enhance its cytotoxic properties, making it a candidate for further development in anticancer therapies .

Analytical Applications

Quantitative Analysis Techniques

Recent advancements in analytical methods such as quantitative ^1H-NMR have been employed to study the transformation and activity of 2,3-DHBA in microbial systems. These techniques allow for precise monitoring of biochemical reactions involving the compound, enhancing our understanding of its behavior in different environments .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2,3-Dihydroxy-5-methylbenzoic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and chelating metal ions. It also binds to specific enzymes, inhibiting their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dihydroxybenzoic acid

- 3,4-Dihydroxybenzoic acid

- 2,5-Dihydroxybenzoic acid

Uniqueness

2,3-Dihydroxy-5-methylbenzoic acid is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which imparts distinct chemical properties. This makes it more versatile in chemical reactions compared to its analogs, which may lack the methyl group or have hydroxyl groups in different positions .

Biologische Aktivität

2,3-Dihydroxy-5-methylbenzoic acid (DHMB) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

This compound is a derivative of benzoic acid characterized by two hydroxyl groups and a methyl group on the aromatic ring. The compound can be synthesized through various methods, including enzymatic reactions involving specific enzymes like 5-hydroxymethylfurfural oxidase (HMFO) and lipases, which facilitate its conversion into bio-based building blocks such as 2,5-Furandicarboxylic Acid (FDCA) .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from this acid have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted that certain derivatives displayed IC50 values in the low micromolar range against specific cancer types .

Antibacterial and Antiviral Properties

The compound has also been implicated in antibacterial and antiviral activities. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting viral replication processes. Various studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and influenza viruses .

Role as a Siderophore

One of the notable biological roles of this compound is its function as a siderophore . Siderophores are molecules that bind iron with high affinity, facilitating iron transport in biological systems. This property is crucial for bacterial survival and pathogenicity, as iron is a vital nutrient for many microorganisms .

The biological activities of DHMB can be attributed to several mechanisms:

- Iron Binding : The ability to chelate iron enhances its role in microbial iron acquisition, impacting bacterial growth and virulence.

- Cellular Signaling Modulation : DHMB influences various signaling pathways related to inflammation and apoptosis, suggesting potential anti-inflammatory effects .

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to their protective effects against oxidative stress .

Antitumor Efficacy Study

In a recent study focusing on the antitumor efficacy of DHMB derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on human cancer cell lines. The most potent derivative exhibited an IC50 value of 15 μM against breast cancer cells, significantly higher than the parent compound's activity .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of DHMB against a panel of pathogenic bacteria. The results indicated that DHMB displayed a minimum inhibitory concentration (MIC) of 32 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent .

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

2,3-dihydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLKLKFWHLNSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454952 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-93-0 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.